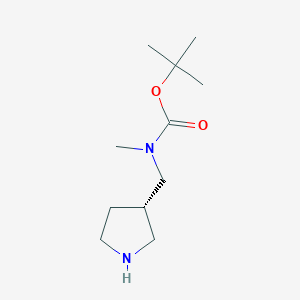

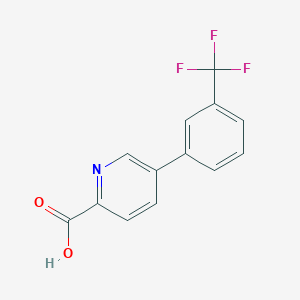

5-(3-Trifluoromethylphenyl)picolinic acid

説明

5-(3-Trifluoromethylphenyl)picolinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a pyridine carboxylate metabolite of tryptophan .

Molecular Structure Analysis

The molecular structure of 5-(3-Trifluoromethylphenyl)picolinic acid has been analyzed in several studies . The structure reveals that the crystalline material obtained from the supplier is a hydrate and confirms the position of the carboxylic acid group ortho to the pyridine nitrogen atom with trifluoromethyl substituent situated para to the acid group on the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Trifluoromethylphenyl)picolinic acid include a molecular weight of 267.21 g/mol . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in the ChemSpider database .科学的研究の応用

- Anti-Inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound. Its trifluoromethyl group may modulate immune responses, making it a candidate for drug development .

- Herbicides and Pesticides : The trifluoromethylphenyl group could enhance herbicidal or pesticidal activity. Researchers study its effects on plant growth and pest control .

- Ligands for Coordination Chemistry : The picolinic acid scaffold serves as a versatile ligand in coordination complexes. These complexes find applications in catalysis, sensors, and materials synthesis .

- Chromatography and Spectroscopy : Researchers use 5-(3-Trifluoromethylphenyl)picolinic acid as a derivatization reagent for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). It enhances detection sensitivity and selectivity .

- Metalloenzymes and Metalloproteins : The trifluoromethylphenyl group can mimic natural amino acids. Scientists investigate its incorporation into peptides and proteins to modulate enzymatic activity or metal binding sites .

- Self-Assembly : The picolinic acid moiety facilitates self-assembly into coordination polymers. These materials exhibit interesting structural properties and may find applications in gas storage, catalysis, or drug delivery .

Medicinal Chemistry and Drug Development

Agricultural Science

Materials Science

Analytical Chemistry

Bioorganic Chemistry

Coordination Polymers and Supramolecular Chemistry

作用機序

Target of Action

The primary target of 5-(3-Trifluoromethylphenyl)picolinic acid are the zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(3-Trifluoromethylphenyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the functions of the zinc finger proteins, which are involved in viral replication and packaging .

Biochemical Pathways

It is known that the compound plays a role in zinc transport . By binding to zinc finger proteins and disrupting zinc binding, it potentially affects the pathways that these proteins are involved in, including those related to viral replication and packaging .

Result of Action

The molecular and cellular effects of the action of 5-(3-Trifluoromethylphenyl)picolinic acid include the inhibition of the function of zinc finger proteins, which are involved in viral replication and packaging . This results in the compound’s anti-viral activity, as demonstrated in vitro and in vivo .

Safety and Hazards

The safety data sheet for 5-(3-Trifluoromethylphenyl)picolinic acid indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQNGCSSANRFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680773 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Trifluoromethylphenyl)picolinic acid | |

CAS RN |

87789-84-2 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(4-carboxybutanamido)ethyl phosphate](/img/structure/B1504119.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate](/img/structure/B1504120.png)

![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)

![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)

![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)

![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)